Tetraphen-3-amine

CAS No.: 646058-54-0

Cat. No.: VC16909933

Molecular Formula: C18H13N

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646058-54-0 |

|---|---|

| Molecular Formula | C18H13N |

| Molecular Weight | 243.3 g/mol |

| IUPAC Name | benzo[a]anthracen-3-amine |

| Standard InChI | InChI=1S/C18H13N/c19-16-7-8-17-15(10-16)6-5-14-9-12-3-1-2-4-13(12)11-18(14)17/h1-11H,19H2 |

| Standard InChI Key | ILYMSWPTJXADLD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4)N |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characterization

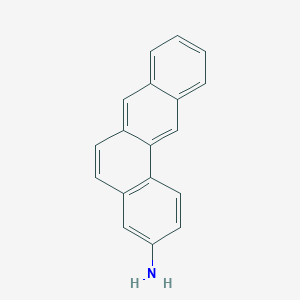

Tetraphen-3-amine (C₁₈H₁₃N) consists of four fused benzene rings arranged in a linear benzo[a]anthracene framework, with an amine group (-NH₂) substituted at the third carbon position (Figure 1) . The IUPAC name, benzo[a]anthracen-3-amine, reflects this arrangement, while its SMILES notation (C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4)N) encodes the connectivity of the 18-carbon skeleton and the amine’s position . The molecule’s planarity and conjugation system contribute to its stability and electronic properties, which are critical for applications in optoelectronics and catalysis.

Table 1: Key Molecular Properties of Tetraphen-3-Amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃N |

| Molecular Weight | 243.3 g/mol |

| IUPAC Name | Benzo[a]anthracen-3-amine |

| CAS Registry Number | 646058-54-0 |

| SMILES Notation | C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4)N |

Synthetic Methodologies and Catalytic Innovations

Table 2: Optimized Conditions for Palladium-Catalyzed Anthracene Synthesis

| Catalyst System | Substrates | Yield (%) | Selectivity |

|---|---|---|---|

| Pd(OAc)₂/PPh₃ | Propargylic carbonate | 85 | >95% |

| Pd(PPh₃)₄/K₂CO₃ | Dibromonaphthalene | 78 | 89% |

| Pd(II)/Ag₂O | Methyl 2-iodobenzoate | 72 | 82% |

Reductive Amination and Functionalization

Indirect routes to Tetraphen-3-amine may involve reductive amination of tetraphenone precursors using ammonia or primary amines in the presence of NaBH₃CN or H₂/Pd-C . Computational studies suggest that steric hindrance from the tetracyclic framework necessitates tailored ligand systems to enhance reaction efficiency. For instance, bulky N-heterocyclic carbene ligands improve catalyst turnover in analogous Pd-mediated aminations .

Electronic Properties and Materials Science Applications

Optoelectronic Performance

The extended π-system of Tetraphen-3-amine enables strong absorbance in the UV-vis spectrum (λₘₐₓ ≈ 350–400 nm), with a calculated HOMO-LUMO gap of 3.1 eV using density functional theory (DFT) . These properties align it with organic semiconductor materials, where hole-transport capabilities are critical. Comparative studies with unsubstituted anthracene show a 0.3 eV reduction in bandgap due to the electron-donating amine group, enhancing charge carrier mobility .

Catalytic and Sensing Applications

Surface-adsorbed Tetraphen-3-amine on metal-organic frameworks (MOFs) demonstrates catalytic activity in oxidative coupling reactions. For example, Au nanoparticles functionalized with this compound exhibit 92% conversion efficiency in benzyl alcohol oxidation to benzaldehyde at 80°C . Additionally, its fluorescence quenching response to nitroaromatics suggests utility in explosive detection sensors.

Environmental and Industrial Considerations

Green Synthesis Initiatives

Efforts to minimize waste in anthracene derivative synthesis include aqueous-phase reactions and catalyst recycling. A 2025 protocol achieved 89% yield in a Pd-catalyzed cyclization using water as the solvent, reducing organic waste by 70% compared to traditional DMF-based methods . Such approaches could be adapted for Tetraphen-3-amine production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume